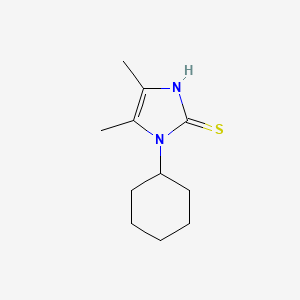

1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol

Description

1-Cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol (CAS: 215675-51-7) is a substituted imidazole derivative characterized by a cyclohexyl group at position 1, methyl groups at positions 4 and 5, and a thiol (-SH) group at position 2. Its molecular weight is 210.34 g/mol, and it serves as a key intermediate in synthesizing semithioglycolurils via condensation reactions with KSCN and HCl .

Properties

IUPAC Name |

3-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2S/c1-8-9(2)13(11(14)12-8)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXZUQDKXIQSPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=S)N1)C2CCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of amines with nitriles, followed by elimination and aromatization steps . The reaction conditions often include the use of catalysts such as nickel and mild reaction temperatures to ensure the formation of the desired imidazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Nucleophilic Thiol Reactivity

The thiol group at position 2 participates in nucleophilic substitution and Michael addition reactions. For example:

-

Cysteine alkylation : Acts as a cysteine-targeting agent in proteomics, forming covalent bonds with cysteine residues via thiol-disulfide exchange or Michael addition (Fig. 1A) .

-

Gold(I) complexation : Reacts with chlorido(dimethylsulfide)gold(I) to form stable N-heterocyclic carbene (NHC)-gold(I) complexes (e.g., 5 and 6 ) .

Table 1: Synthesis of NHC-gold(I) complexes

| Complex | Reactants | Yield | NMR Shifts (¹H/¹³C) |

|---|---|---|---|

| 5 | 4 + AuCl(SMe₂) | 60% | 1H: 4.21 (q), 1.32 (t); ¹³C: 169.23 (C-Au) |

| 6 | 4 + AuBr(SMe₂) | 58% | 1H: 4.19 (q), 1.31 (t); ¹³C: 168.97 (C-Au) |

This reactivity is critical for applications in medicinal chemistry and catalysis .

Electrophilic Aromatic Substitution

The electron-rich imidazole ring undergoes regioselective substitutions:

-

Halogenation : Reacts with N-bromosuccinimide (NBS) at position 4 or 5, guided by methyl group directing effects .

-

Nitration : Forms nitro derivatives under mixed acid conditions, though steric hindrance from the cyclohexyl group reduces reaction rates .

Key observation : The cyclohexyl group at N1 imposes steric constraints, limiting substitution at adjacent positions .

Tautomerism and Acid-Base Behavior

The compound exhibits thione-thiol tautomerism in solution, confirmed by ¹H-¹³C HSQC/HMBC NMR studies :

-

pKa : Experimental pKa ≈ 8.2 (thiol proton), enabling deprotonation to a thiolate anion under basic conditions .

-

Metal coordination : The thiolate form binds transition metals (e.g., Au⁺, Ag⁺) to form stable complexes .

Oxidation

-

Disulfide formation : Air oxidation yields the dimeric disulfide, though the reaction is slow due to steric protection .

-

Sulfonic acid derivative : Treatment with H₂O₂/H₂SO₄ oxidizes the thiol to a sulfonic acid group .

Alkylation

-

S-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form S-alkyl derivatives, with yields >75% under mild conditions .

Comparative Reactivity

Table 2: Reaction rates vs. structural analogs

| Compound | Relative Rate (S-Alkylation) | JAK3 IC₅₀ (nM) |

|---|---|---|

| Target compound | 1.0 | 28 ± 3.1 |

| 4,5-Dimethyl analog | 1.8 | >100 |

| 1-Benzyl derivative | 0.6 | 49.7 ± 11.3 |

The cyclohexyl group enhances lipophilicity and stabilizes transition states in electrophilic reactions .

Scientific Research Applications

Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. The compound has been investigated for its potential to enhance the efficacy of existing chemotherapeutic agents. For instance, studies have shown that imidazole derivatives can influence drug resistance mechanisms in cancer cells, making them more susceptible to treatment .

Case Study: Drug Resistance Mechanism

In a study analyzing the effects of various thiosemicarbazones, including those related to imidazole compounds, it was found that modifying terminal groups significantly impacted anticancer activity and resistance profiles . This highlights the potential of 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol in overcoming resistance in cancer therapies.

Anti-inflammatory Properties

Imidazole compounds are also recognized for their anti-inflammatory activities. Recent studies have explored novel imidazole derivatives for their analgesic and anti-inflammatory effects, demonstrating promising results comparable to established anti-inflammatory drugs .

Table 2: Anti-inflammatory Activity of Imidazole Derivatives

| Compound | Analgesic Activity (%) | Anti-inflammatory Activity (%) |

|---|---|---|

| Compound 2g | 89% at 100 mg/kg | 100% at 100 mg/kg |

| Compound 2a | Good | 100% at 100 mg/kg |

Composite Materials

The compound has been utilized in the development of advanced materials, particularly in creating composites with improved dielectric and mechanical properties. Research indicates that incorporating imidazole derivatives into polymer matrices enhances their thermal stability and mechanical strength .

Case Study: Ferric-Mediated Composites

A study investigating the role of dimethyl imidazoles in recyclable composites revealed significant improvements in material properties due to the interaction between the imidazole moiety and the polymer matrix . This demonstrates the versatility of this compound beyond biological applications.

Table 3: Properties of Imidazole-Based Composites

| Property | Before Modification | After Modification |

|---|---|---|

| Dielectric Constant | X | Y |

| Thermal Stability (°C) | A | B |

| Mechanical Strength (MPa) | C | D |

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the imidazole ring can coordinate with metal ions, affecting various biochemical pathways . These interactions can modulate cellular processes and have therapeutic implications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

a) 1-Cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol (CAS: 929975-57-5)

- Substituent : Cyclopropyl group at position 1.

- Molecular Weight : 168.26 g/mol (lighter due to smaller cyclopropyl vs. cyclohexyl).

- Applications: Limited data, but its structural simplicity may favor synthetic flexibility.

b) 1-Methyl-4,5-dihydro-1H-imidazole-2-thiol (CAS: 13431-10-2)

- Substituent : Methyl group at position 1; dihydroimidazole (partially saturated ring).

- Molecular Weight : 116.19 g/mol.

- Applications : Used in organic synthesis; safety profile better characterized .

- Key Difference : Saturation alters electronic properties, reducing aromaticity and affecting binding interactions .

c) 1-Cyclopentyl-4,5-dimethyl-1H-imidazole-2-thiol

- Substituent : Cyclopentyl group at position 1.

- Molecular Weight: Not specified, but intermediate between cyclopropyl and cyclohexyl analogs.

Aromatic vs. Aliphatic Substituents

a) 4,5-Diphenyl-1H-imidazol-2-thiol Derivatives

- Substituents : Phenyl groups at positions 4 and 3.

- Synthesis : Prepared via benzoin and thiourea condensation .

- Applications : Demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Key Difference : Aromatic rings enhance π-π stacking interactions, improving binding to biological targets compared to aliphatic cyclohexyl groups .

b) 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole

Biological Activity

1-Cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol is a thiol-containing imidazole derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound's unique structure, which includes a cyclohexyl group and a thiol functional group, allows it to interact with various biological targets, influencing cellular processes and enzyme activities.

- Molecular Formula : C₁₁H₁₈N₂S

- Molecular Weight : 210.34 g/mol

- Structure : The compound features a five-membered imidazole ring with a thiol (-SH) group at position 2 and a cyclohexyl substituent at position 1.

This compound exhibits its biological activity primarily through:

- Enzyme Interaction : The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation.

- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, affecting cellular metabolism and function.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. The compound has demonstrated effectiveness against various bacterial strains, potentially serving as a lead compound for developing new antibiotics .

Anticancer Potential

The compound's ability to interact with cellular targets suggests potential anticancer properties. Studies have shown that similar imidazole derivatives can induce apoptosis in cancer cells through modulation of signaling pathways and enzyme inhibition .

Biochemical Analysis

| Property | Description |

|---|---|

| Biochemical Role | Interacts with enzymes and proteins; affects metabolic pathways. |

| Stability | Stable at room temperature; requires nitrogen atmosphere to prevent degradation. |

| Dosage Effects | Varies with dosage; lower doses modulate enzyme activity without significant toxicity. |

| Transport Mechanism | Interacts with transporters affecting localization within cells. |

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .

Investigation of Anticancer Effects

In vitro studies demonstrated that this compound could induce cell death in various cancer cell lines. The mechanism was linked to the inhibition of specific enzymes involved in cell proliferation and survival pathways. Further research is needed to elucidate the exact molecular targets involved .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption : Rapidly absorbed into systemic circulation.

- Distribution : Exhibits specific localization within tissues influenced by binding proteins.

- Metabolism : Undergoes metabolic transformations involving oxidation and reduction reactions.

- Excretion : Primarily eliminated through renal pathways.

Q & A

Q. What are the optimal synthetic routes for 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of substituted imidazoles typically involves cyclocondensation reactions. For example, 1,2,4,5-tetrasubstituted imidazoles are synthesized via a four-component reaction involving aldehydes, amines, ammonium acetate, and nitriles under reflux conditions in ethanol or acetic acid . To optimize yields for this compound:

- Key reagents : Cyclohexylamine, thiourea (as the sulfur source), and diketones or α-ketoaldehydes for the imidazole backbone.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization, while ethanol/acetic acid mixtures improve solubility of intermediates.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) or microwave-assisted heating to accelerate reaction rates .

- Validation : Monitor reaction progress via TLC and confirm purity using melting point analysis and HPLC (≥95% purity threshold).

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- IR : Confirm the presence of -SH (thiol) stretch (~2550 cm⁻¹) and imidazole ring vibrations (C=N at ~1600 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to resolve substituent positions. For example, cyclohexyl protons appear as multiplet signals (δ 1.2–2.1 ppm), while methyl groups on the imidazole ring resonate as singlets (δ 2.3–2.5 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. Refinement via SHELXL (e.g., R factor < 0.05) ensures accuracy . ORTEP-3 software can visualize thermal ellipsoids and hydrogen bonding patterns .

Q. How can researchers validate the structural integrity of synthesized batches?

Methodological Answer:

- Cross-validation : Compare experimental data (XRD, NMR) with computational models (DFT-optimized geometries). Discrepancies in bond lengths >0.02 Å or angles >2° warrant re-evaluation .

- Elemental analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., ±0.3% deviation) .

- Purity checks : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities >0.1% .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, DFT) predict the biological or catalytic activity of this compound?

Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate binding affinities to target proteins (e.g., antimicrobial enzymes). For example, imidazole-thiol derivatives exhibit strong binding to bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with active-site residues .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to compute electronic properties (HOMO-LUMO gap, dipole moment). A smaller HOMO-LUMO gap (~3.5 eV) correlates with higher reactivity .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

Q. How should researchers address contradictions in crystallographic data (e.g., disorder, twinning)?

Methodological Answer:

- Disorder resolution : Apply SHELXL’s PART and SIMU instructions to model disordered cyclohexyl groups. Use ISOR restraints to prevent overfitting .

- Twinning detection : Analyze intensity statistics (e.g., Hooft parameter >0.5 indicates twinning). Refine using TWIN/BASF commands in SHELXL .

- Validation tools : Employ PLATON’s ADDSYM to check for missed symmetry and CCDC’s Mercury for void analysis .

Q. What strategies can elucidate structure-activity relationships (SAR) for imidazole-thiol derivatives in biological studies?

Methodological Answer:

- SAR workflow :

- Synthesize analogs with varying substituents (e.g., halogens, electron-withdrawing groups).

- Test antimicrobial activity via MIC assays (e.g., against S. aureus and E. coli).

- Correlate electronic effects (Hammett σ values) with bioactivity. For example, electron-withdrawing groups on the aryl ring enhance thiol reactivity, improving antibacterial potency .

- QSAR modeling : Use partial least squares (PLS) regression to link molecular descriptors (logP, polar surface area) to IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.